molecular formula C20H12O7 B1674403 Gallein CAS No. 2103-64-2

Gallein

Cat. No.: B1674403
CAS No.: 2103-64-2
M. Wt: 364.3 g/mol
InChI Key: PHLYOKFVXIVOJC-UHFFFAOYSA-N
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Description

Gallein, also known as pyrogallol phthalein, is a chemical compound with the molecular formula C20H12O7. It is a small molecule inhibitor of G protein βγ subunit signaling, which plays a crucial role in various cellular processes.

Mechanism of Action

Target of Action

Gallein is a small molecule that primarily targets the Gβγ subunit of G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to various external signals. This compound specifically inhibits the interaction of the Gβγ subunit with its downstream effectors, such as PI3 kinase and polyphosphate kinase .

Mode of Action

This compound acts by binding to the Gβγ subunit, thereby inhibiting its interaction with downstream effectors like PI3 kinase . This inhibition prevents the activation of certain signaling pathways that are typically triggered by the Gβγ subunit. For instance, in the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, this compound can inhibit the β-ionone-induced cell invasiveness .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of Mycobacterium tuberculosis (Mtb), this compound inhibits the synthesis of polyphosphate (polyP) by targeting the polyphosphate kinase . This action prevents the accumulation of cellular, extracellular, and cell surface polyP, which Mtb uses to adapt to antimicrobial pressure . Additionally, this compound has been shown to have a significant impact on the levels of Mtb metabolites involved in cell envelope synthesis and amino acid, carbohydrate, and nucleoside metabolism .

Pharmacokinetics

It’s known that this compound can be administered intraperitoneally , suggesting that it can be absorbed and distributed in the body to exert its effects.

Result of Action

This compound’s action results in several molecular and cellular effects. It can inhibit the growth of Mtb in in vitro culture and within human macrophages . In the context of cancer, this compound can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, can enhance the effects of this compound . .

Biochemical Analysis

Biochemical Properties

Gallein interacts with the Gβγ subunit, a central participant in G protein-coupled receptor (GPCR) signaling pathways . This interaction interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in regulating platelet function and exhibiting anti-tumor activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . In the context of Mycobacterium tuberculosis, this compound and isoniazid work synergistically to attenuate the bacterium’s ability to grow in in vitro culture and within human macrophages .

Molecular Mechanism

This compound’s mechanism of action involves interfering with the interaction between the Gβγ subunit and PI3Kγ . This interference can regulate platelet function and exhibit anti-tumor activity . In the context of Mycobacterium tuberculosis, this compound prevents the INH-induced increase in extracellular and cell surface polyP levels .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, studies have shown that this compound can inhibit the β-ionone-induced cell invasiveness over time . Furthermore, this compound and isoniazid work synergistically to attenuate Mycobacterium tuberculosis’s ability to grow in in vitro culture over time .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not extensively documented. It has been shown that this compound can inhibit the spread of metastases in vivo when β-ionone was applied through the skin .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not extensively documented. It is known that this compound interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in various cellular processes.

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is distributed wherever Gβγ subunits are present .

Subcellular Localization

The specific subcellular localization of this compound is not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is localized wherever Gβγ subunits are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallein can be synthesized through the reaction of pyrogallol with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gallein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s uniqueness lies in its specific inhibition of G protein βγ subunit signaling, which is not a common feature among other polyphenolic compounds. This specific mechanism of action makes this compound particularly valuable in research focused on G protein-coupled receptor signaling and related cellular processes .

Properties

IUPAC Name

3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLYOKFVXIVOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062180
Record name Gallein
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Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2103-64-2
Record name Gallein
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Record name Gallein
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Record name Gallein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy-
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Record name Gallein
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Record name 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name GALLEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of gallein?

A1: this compound is widely recognized as an inhibitor of G protein βγ subunit (Gβγ) signaling. [, , , , , , , , , , , , , ] It binds to Gβγ dimers, preventing their interaction with downstream effectors, thus modulating various signaling pathways. [, , , , , , , , , ]

Q2: Can you elaborate on the interaction between this compound and Gβγ subunits?

A2: this compound binds competitively to the “hot spot” of Gβγ subunits, a region crucial for the interaction with downstream signaling molecules. [, ] This binding disrupts the association of Gβγ with effectors like phospholipase C β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2), ultimately modulating their activity. [, , , ]

Q3: How does this compound's inhibition of Gβγ impact cellular processes?

A3: By inhibiting Gβγ signaling, this compound influences a wide range of cellular processes, including:

  • Modulation of ion channel activity: this compound has been shown to influence the activity of potassium channels, particularly the Kv7 family, affecting vascular tone and neuronal excitability. [, , ]
  • Regulation of immune cell function: this compound can attenuate the migration and activation of immune cells like neutrophils and T cells, suggesting potential applications in inflammatory and autoimmune disorders. [, , ]
  • Influence on cellular metabolism: Studies suggest a role for this compound in modulating cellular metabolism, potentially through influencing glucose uptake and energy production pathways. []
  • Impact on receptor trafficking: this compound has been implicated in regulating the trafficking and internalization of certain G protein-coupled receptors (GPCRs), thereby affecting their downstream signaling. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H12O7 and a molecular weight of 364.3 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, this compound exhibits specific absorption spectra. Its solutions show strong absorption peaks around 500 nm when complexed with Tin, distinct from the absorption of this compound alone. [] Additionally, polarographic studies have provided insights into its electrochemical behavior under varying pH conditions. []

Q6: Has this compound shown any catalytic properties?

A6: While primarily known as a signaling inhibitor, research suggests that this compound might possess some catalytic properties. Studies have shown its potential to enhance photocatalytic hydrogen production when complexed with copper and paired with molecular nickel or iron catalysts. []

Q7: How does this compound perform under various conditions and in different applications?

A7: this compound has been investigated in various experimental settings:

  • Histochemical Staining: Early research highlighted the use of this compound as a stain for histological studies, particularly in visualizing tin within dental enamel and identifying specific tissue structures. [, ]

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